molecular formula C22H20N2O4 B11638756 N,N'-Bis(o-methoxyphenyl)terephthalamide CAS No. 36360-34-6

N,N'-Bis(o-methoxyphenyl)terephthalamide

Cat. No.: B11638756
CAS No.: 36360-34-6
M. Wt: 376.4 g/mol
InChI Key: JRZCFDYNUTXOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis(o-methoxyphenyl)terephthalamide is an organic compound with the molecular formula C22H20N2O4 and a molecular weight of 376.4052 It is a derivative of terephthalamide, where the amide groups are substituted with o-methoxyphenyl groups

Preparation Methods

The synthesis of N,N’-Bis(o-methoxyphenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with o-methoxyaniline in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N,N’-Bis(o-methoxyphenyl)terephthalamide can undergo various chemical reactions, including:

Scientific Research Applications

N,N’-Bis(o-methoxyphenyl)terephthalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-Bis(o-methoxyphenyl)terephthalamide involves its interaction with molecular targets through its amide groups. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking with aromatic systems. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

N,N’-Bis(o-methoxyphenyl)terephthalamide can be compared with other terephthalamide derivatives, such as:

Properties

CAS No.

36360-34-6

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

1-N,4-N-bis(2-methoxyphenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C22H20N2O4/c1-27-19-9-5-3-7-17(19)23-21(25)15-11-13-16(14-12-15)22(26)24-18-8-4-6-10-20(18)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

JRZCFDYNUTXOCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.